16-Bromohexadecanoic acid

Vue d'ensemble

Description

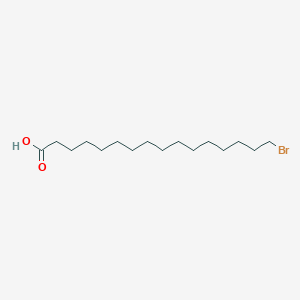

16-Bromohexadecanoic acid, also known as 16-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C16H31BrO2. It is a white solid with a molecular weight of 335.32 g/mol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Mécanisme D'action

Target of Action

16-Bromohexadecanoic acid is primarily used as a starting material in the synthesis of ceramides with ultralong chains . Ceramides are a family of waxy lipid molecules that play a crucial role in structuring and maintaining the water permeability barrier function of the skin .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediate, which on reacting with (L)-carnitine ethyl ester iodide gives carnitine nitro-derivatives . These derivatives may have potential applications in various biochemical processes.

Biochemical Pathways

Given its role in the synthesis of ceramides, it can be inferred that it may influence the sphingolipid metabolic pathway, which is responsible for the production of ceramides .

Result of Action

Given its role in the synthesis of ceramides, it can be inferred that it may contribute to the maintenance of skin barrier function and potentially influence other cellular processes regulated by ceramides .

Analyse Biochimique

Biochemical Properties

16-Bromohexadecanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of ceramides with ultralong chains . Ceramides are essential components of cell membranes and play a vital role in cell signaling and apoptosis. This compound interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules. This interaction is essential for the formation of ceramides with specific structural and functional properties.

Additionally, this compound is involved in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediates, which react with L-carnitine ethyl ester iodide to produce carnitine nitro-derivatives

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and ceramide synthesis. It interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules . This interaction is essential for the formation of ceramides with specific structural and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 16-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 16-Bromohexadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to 16-hexadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Various substituted fatty acids.

Reduction: 16-Hexadecanol.

Oxidation: Corresponding carboxylic acid derivatives.

Applications De Recherche Scientifique

16-Bromohexadecanoic acid has several applications in scientific research, including:

Comparaison Avec Des Composés Similaires

- 12-Bromododecanoic acid

- Methyl 16-bromohexadecanoate

- 16-Hydroxyhexadecanoic acid

- 2-Bromohexadecanoic acid

- 10-Bromodecanoic acid

- 6-Bromohexanoic acid

- 11-Bromoundecanoic acid

- 8-Bromooctanoic acid

- 2-Bromohexanoic acid

Comparison: 16-Bromohexadecanoic acid is unique due to its specific bromination at the terminal carbon atom, which imparts distinct chemical properties. Compared to other brominated fatty acids, it has a longer carbon chain, making it suitable for the synthesis of ultralong-chain ceramides and other specialized compounds .

Activité Biologique

16-Bromohexadecanoic acid, a bromo fatty acid derivative, has garnered attention in various fields of research due to its unique biological activities. This compound is characterized by its molecular formula and a molecular weight of 335.32 g/mol. It is primarily utilized in organic synthesis and has implications in pharmaceutical research, particularly as a palmitoylation inhibitor.

- Molecular Formula :

- CAS Number : 2536-35-8

- Molecular Weight : 335.32 g/mol

- Solubility : Insoluble in water, soluble in DMSO and ethanol.

- Boiling Point : Not specified.

This compound acts as a nonmetabolizable analogue of palmitate, functioning primarily as a palmitoylation inhibitor. It inhibits the activity of palmitoyl-acyl transferases (PATs), which are crucial for the post-translational modification of proteins through palmitoylation. This modification is essential for various cellular processes, including signal transduction and membrane localization of proteins.

Inhibition of Palmitoylation

Research indicates that this compound can inhibit multiple PAT activities with IC50 values around 4 µM. This inhibition has significant implications in cancer biology and viral infections where palmitoylation plays a critical role in the lifecycle of certain pathogens and oncogenic signaling pathways .

Antibacterial Activity

A study assessed the antibacterial properties of various fatty acids, including those with long alkyl chains like hexadecyl derivatives. The results suggested that compounds with longer alkyl chains exhibited superior antibacterial activity against cariogenic bacteria such as Streptococcus mutans and Lactobacillus casei. This suggests potential applications for this compound in dental materials due to its biocompatibility and efficacy against biofilm formation .

Cytotoxicity and Biocompatibility

Cytotoxicity assays on human gingival fibroblast cells demonstrated that this compound exhibits lower cytotoxicity compared to traditional dental monomers like BisGMA at concentrations as low as M. This biocompatibility makes it an attractive candidate for use in medical applications, particularly in dentistry .

Case Studies

-

Gene Delivery Systems

A study explored the use of this compound in modifying dendritic polymers for gene delivery. The modification resulted in vectors that significantly enhanced transfection efficiency compared to unmodified counterparts, indicating its potential role in gene therapy applications . -

Synthesis of Bioactive Molecules

The compound has been utilized as a building block in synthesizing proteolysis targeting chimeras (PROTACs), which are designed to degrade specific target proteins involved in cancer progression. The incorporation of this compound into these molecules highlights its versatility beyond simple inhibition .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H31BrO2 |

| CAS Number | 2536-35-8 |

| Molecular Weight | 335.32 g/mol |

| Solubility | DMSO (67 mg/mL), Ethanol (67 mg/mL), Water (Insoluble) |

| IC50 (Palmitoylation Inhibition) | ~4 µM |

| Cytotoxicity (against fibroblasts) | Biocompatible at M |

Propriétés

IUPAC Name |

16-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCOYVEMJYEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347345 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-35-8 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.